N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide
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Overview
Description
N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a complex organic compound that features a unique combination of indole, benzothieno, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves multi-step organic reactions. The starting materials often include indole derivatives, benzothieno compounds, and pyrimidine precursors. The reaction conditions may involve:
Condensation reactions: Combining the indole and benzothieno derivatives under acidic or basic conditions.
Cyclization reactions: Forming the pyrimidine ring through cyclization of appropriate intermediates.
Hydrazide formation: Introducing the hydrazide group through reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, such as tryptophan or serotonin.
Benzothieno derivatives: Compounds with the benzothieno structure, such as benzothiophene.
Pyrimidine derivatives: Compounds with the pyrimidine ring, such as cytosine or thymine.
Uniqueness
The uniqueness of N’-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H17N5O3S |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H17N5O3S/c26-15(23-24-17-11-5-1-3-7-13(11)22-18(17)27)9-25-10-21-19-16(20(25)28)12-6-2-4-8-14(12)29-19/h1,3,5,7,10,22,27H,2,4,6,8-9H2 |
InChI Key |
FJRGFQHIENSWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
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